molecular formula C5H11NO2 B1312026 O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine CAS No. 6723-30-4

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Cat. No. B1312026
CAS RN: 6723-30-4
M. Wt: 117.15 g/mol
InChI Key: NLXXVSKHVGDQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) is an O-substituted hydroxylamine . It has been reported to improve the process of detecting single strand breaks (SSBs) in DNA when coupled with alkaline gel electrophoresis .


Synthesis Analysis

OTX may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides . It can also be synthesized from 3,4-Dihydro-2H-pyran .


Molecular Structure Analysis

The molecular formula of OTX is C5H11NO2 and its molecular weight is 117.15 . The InChI key is NLXXVSKHVGDQAT-UHFFFAOYSA-N .


Chemical Reactions Analysis

OTX has been used as an oxidation reagent in the synthesis of a marine alkaloid . This alkaloid shows significant inhibitory activity against mycothiol S-conjugate amidase .


Physical And Chemical Properties Analysis

OTX is a low melting solid with a melting point of 34-37 °C (lit.) and a boiling point of 81 °C/20 mmHg (lit.) . It has a density of 1.1274 (rough estimate) and a refractive index of 1.4206 (estimate) . The flash point is 82 °C (180 °F) .

Scientific Research Applications

Detection of Single Strand Breaks in DNA

  • Scientific Field : Molecular Biology
  • Summary of Application : O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) has been used in conjunction with alkaline gel electrophoresis to improve the process of detecting single strand breaks (SSBs) in DNA .
  • Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the coupling of OTX with alkaline gel electrophoresis .
  • Results or Outcomes : The use of OTX improves the detection process of SSBs in DNA, although the source does not provide quantitative data or statistical analyses .

Synthesis of Potential Histone Deacetylase (HDAC) Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : OTX may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors .
  • Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the use of OTX in the synthesis process .
  • Results or Outcomes : The synthesis leads to potential HDAC inhibitors, although the source does not provide quantitative data or statistical analyses .

Treatment of Fibrotic and Inflammatory Diseases

  • Scientific Field : Pharmacology
  • Summary of Application : OTX can be used to treat fibrotic and inflammatory diseases .
  • Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the use of OTX in treatment protocols .
  • Results or Outcomes : The use of OTX in treatment protocols can help manage fibrotic and inflammatory diseases, although the source does not provide quantitative data or statistical analyses .

Safety And Hazards

OTX is classified as a skin irritant, eye irritant, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water in case of contact, wearing protective gloves/clothing/eye protection/face protection, and rinsing eyes cautiously with water for several minutes in case of contact .

properties

IUPAC Name

O-(oxan-2-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-8-5-3-1-2-4-7-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXXVSKHVGDQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408719
Record name O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

CAS RN

6723-30-4
Record name O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(Tetrahydropyran-2-yl)hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
Reactant of Route 2
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
Reactant of Route 3
Reactant of Route 3
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
Reactant of Route 4
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
Reactant of Route 5
Reactant of Route 5
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
Reactant of Route 6
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Citations

For This Compound
218
Citations
AM Luke, PD Chastain, BF Pachkowski, V Afonin… - Mutation Research …, 2010 - Elsevier
Single strand breaks (SSBs) are one of the most frequent DNA lesions caused by endogenous and exogenous agents. The most utilized alkaline-based assays for SSB detection …
Number of citations: 34 www.sciencedirect.com
AM Luke - 2009 - search.proquest.com
Single strand breaks (SSBs) are among the most frequent DNA lesions caused by endogenous and exogenous agents. The most utilized alkaline-based assays for SSB detection …
Number of citations: 3 search.proquest.com
BJ Brennan, C Koenigsmann, KL Materna… - The Journal of …, 2016 - ACS Publications
Hydroxamic acids chelate metals with high affinity and form hydrolytically stable complexes with metal oxides such as TiO 2 . However, these appealing binding properties can cause …
Number of citations: 18 pubs.acs.org
MA Alam - Current Organic Chemistry, 2019 - ingentaconnect.com
Substituted hydroxamic acid is one of the most extensively studied pharmacophores because of their ability to chelate biologically important metal ions to modulate various enzymes, …
Number of citations: 31 www.ingentaconnect.com
AM Godert, N Angelino, A Woloszynska-Read… - Bioorganic & medicinal …, 2006 - Elsevier
The marine natural product, psammaplin A, was first isolated from the Psammaplinaplysilla sponge in 1987. Since that time, psammaplin A has shown a wide spectrum of biological …
Number of citations: 48 www.sciencedirect.com
OG Mountanea, C Mantzourani… - European Journal of …, 2023 - Wiley Online Library
The development of light‐mediated methods for synthetic applications is increasingly attracting high interest. We present herein a new photochemical protocol for the synthesis of …
HY Lee, AC Tsai, MC Chen, PJ Shen… - Journal of medicinal …, 2014 - ACS Publications
A series of indolylsulfonylcinnamic hydroxamates has been synthesized. Compound 12, (E)-3-(3-((1H-pyrrolo[2,3-b]pyridin-1-yl)sulfonyl)phenyl)-N-hydroxyacrylamide, which has a 7-…
Number of citations: 79 pubs.acs.org
K Wittine, I Ratkaj, K Benci, T Suhina, L Mandić… - Medicinal Chemistry …, 2016 - Springer
In the present paper, we report on the synthesis and in vitro antitumour effects of novel hydroxamic acid (compounds 4 and 5) and ureido (compounds 7–11) derivatives containing …
Number of citations: 10 link.springer.com
SWP Rees, E Leung, J Reynisson, D Barker… - Bioorganic …, 2021 - Elsevier
Phosphatidylcholine-specific phospholipase C (PC-PLC) is a key enzyme involved in the metabolism of the mammalian phospholipid phosphatidylcholine into secondary messengers …
Number of citations: 9 www.sciencedirect.com
DP Becker, CI Villamil, TE Barta, LJ Bedell… - Journal of medicinal …, 2005 - ACS Publications
… To a solution of the crude acid in DMF (50 mL) were added O-tetrahydro-2H-pyran-2-yl-hydroxylamine (0.92 g, 7.76 mmol), NMM (1.05 mL, 7.76 mmol), and EDC (1.5 g, 7.76 mmol). The …
Number of citations: 74 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.